An In-depth Technical Guide to (3-Phenylpropyl)hydrazine Hydrochloride: Structure, Properties, and Potential Applications
An In-depth Technical Guide to (3-Phenylpropyl)hydrazine Hydrochloride: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (3-Phenylpropyl)hydrazine hydrochloride, a hydrazine derivative of interest in organic synthesis and medicinal chemistry. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information on its chemical identity, predicted properties, and potential synthetic routes based on established chemical principles and data from analogous compounds. It further explores its potential applications, drawing parallels with the well-studied monoamine oxidase inhibitor, phenelzine.
Chemical Identity and Structure
(3-Phenylpropyl)hydrazine hydrochloride is the hydrochloride salt of (3-Phenylpropyl)hydrazine. The core structure consists of a phenylpropyl group attached to a hydrazine moiety. The hydrochloride salt form enhances its stability and solubility in aqueous media.
Chemical Structure:
Figure 1: Chemical structure of (3-Phenylpropyl)hydrazine hydrochloride.
Molecular Identifiers: A clear identification of (3-Phenylpropyl)hydrazine and its hydrochloride salt is crucial for database searches and procurement.
| Identifier | (3-Phenylpropyl)hydrazine | (3-Phenylpropyl)hydrazine hydrochloride |
| CAS Number | 3381-02-0[1] | 24214-86-6 |
| Molecular Formula | C₉H₁₄N₂[1] | C₉H₁₅ClN₂ |
| Molecular Weight | 150.22 g/mol [1] | 186.68 g/mol |
| IUPAC Name | (3-phenylpropyl)hydrazine[1] | (3-phenylpropyl)hydrazinium chloride |
Physicochemical Properties
Predicted Properties:
| Property | Value | Source |
| XLogP3 | 1.8 | PubChem (Computed for free base)[1] |
| Hydrogen Bond Donor Count | 2 | PubChem (Computed for free base)[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed for free base)[1] |
| Rotatable Bond Count | 4 | PubChem (Computed for free base)[1] |
| Topological Polar Surface Area | 38.1 Ų | PubChem (Computed for free base)[1] |
The hydrochloride salt is expected to be a crystalline solid with moderate to good solubility in water and polar organic solvents like ethanol and methanol. The free base, (3-Phenylpropyl)hydrazine, is predicted to be a liquid or low-melting solid with lower water solubility.
Synthesis and Purification
A definitive, step-by-step protocol for the synthesis of (3-Phenylpropyl)hydrazine hydrochloride is not explicitly detailed in readily accessible scientific literature. However, based on established methods for the synthesis of alkyl hydrazines, two plausible synthetic routes are proposed below.
Synthetic Pathway 1: Alkylation of Hydrazine
This is a common method for the preparation of mono-alkylated hydrazines.
Figure 2: Proposed synthesis of (3-Phenylpropyl)hydrazine hydrochloride via alkylation of hydrazine.
Experimental Protocol (Proposed):
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Reaction Setup: To a stirred, excess of hydrazine hydrate (e.g., 5-10 equivalents) in a suitable solvent such as ethanol, add 3-phenylpropyl bromide dropwise at a controlled temperature (e.g., 0-10 °C) to minimize dialkylation.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC/GC-MS analysis indicates the consumption of the starting material.
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Workup: Remove the excess hydrazine and solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash with water to remove any remaining hydrazine salts.
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Purification of Free Base: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude (3-Phenylpropyl)hydrazine can be purified by vacuum distillation.
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Salt Formation: Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol) and add a solution of hydrogen chloride in the same or a compatible solvent dropwise with stirring.
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Isolation: The (3-Phenylpropyl)hydrazine hydrochloride will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Causality behind experimental choices: The use of a large excess of hydrazine is crucial to favor the formation of the mono-alkylated product over the di-alkylated byproduct. The reaction is typically performed at a low initial temperature to control the exothermicity of the reaction.
Synthetic Pathway 2: Reductive Amination of a Carbonyl Compound
This method involves the formation of a hydrazone followed by its reduction.
Figure 3: Proposed synthesis of (3-Phenylpropyl)hydrazine hydrochloride via reductive amination.
Experimental Protocol (Proposed):
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Hydrazone Formation: To a solution of 3-phenylpropanal in a suitable solvent (e.g., ethanol or methanol), add one equivalent of hydrazine hydrate. The reaction may be catalyzed by a small amount of acid. Stir the mixture at room temperature until hydrazone formation is complete, as monitored by TLC or GC-MS.
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Reduction: To the solution containing the hydrazone, add a suitable reducing agent. For example, sodium borohydride can be added portion-wise at a controlled temperature. Alternatively, catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) can be employed.
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Workup: After the reduction is complete, quench the reaction appropriately (e.g., with water or dilute acid for borohydride reduction). Extract the product into an organic solvent.
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Purification and Salt Formation: Follow steps 4-6 as described in Synthetic Pathway 1.
Self-validating system: The progress of each step can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete conversion of starting materials before proceeding to the next step. The final product's identity and purity should be confirmed by spectroscopic methods and melting point analysis.
Analytical Characterization
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group (typically in the range of 7.1-7.4 ppm), and three distinct methylene groups of the propyl chain. The protons on the nitrogen atoms will likely appear as broad signals, and their chemical shift will be dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum should display signals for the carbons of the phenyl ring and the three aliphatic carbons of the propyl chain.
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IR Spectroscopy: The infrared spectrum would be expected to show characteristic N-H stretching vibrations (typically in the range of 3100-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and aromatic C=C stretching bands.
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Mass Spectrometry: The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight (150.22 g/mol ).
Biological Activity and Potential Applications
The primary interest in (3-Phenylpropyl)hydrazine hydrochloride for drug development professionals stems from its structural similarity to phenelzine ((2-phenylethyl)hydrazine), a well-known and clinically used non-selective, irreversible monoamine oxidase inhibitor (MAOI).[2]
Figure 4: Hypothesized mechanism of action of (3-Phenylpropyl)hydrazine as a monoamine oxidase inhibitor.
Hypothesized Mechanism of Action:
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[2] Inhibition of these enzymes leads to an increase in the synaptic levels of these neurotransmitters, which is the basis for the antidepressant and anxiolytic effects of MAOIs.
Given that (3-Phenylpropyl)hydrazine is a close structural analog of phenelzine, differing only by an additional methylene group in the alkyl chain, it is plausible that it may also exhibit MAO inhibitory activity. The extension of the alkyl chain could potentially modulate its potency, selectivity (for MAO-A vs. MAO-B), and pharmacokinetic profile.
Potential Research Applications:
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Lead Compound in Drug Discovery: (3-Phenylpropyl)hydrazine hydrochloride could serve as a lead compound for the development of novel MAOIs with potentially improved therapeutic profiles. Researchers could investigate its inhibitory activity against MAO-A and MAO-B to determine its potency and selectivity.
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Structure-Activity Relationship (SAR) Studies: As a homolog of phenelzine, it is a valuable tool for SAR studies to understand how the length of the alkyl chain affects the interaction with the MAO enzyme.
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Chemical Probe: In neuroscience research, it could be used as a chemical probe to investigate the physiological roles of monoamine neurotransmitters.
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Building Block in Organic Synthesis: The hydrazine moiety is a versatile functional group that can be used to synthesize a variety of heterocyclic compounds and other complex organic molecules.[3][4]
Safety and Handling
Specific safety data for (3-Phenylpropyl)hydrazine hydrochloride is not available. However, based on the known hazards of related hydrazine compounds, it should be handled with extreme caution. Hydrazine derivatives are often toxic and may be corrosive and carcinogenic.
General Safety Precautions:
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Handle only in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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In case of contact, immediately flush the affected area with copious amounts of water.
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Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
(3-Phenylpropyl)hydrazine hydrochloride is a chemical compound with significant potential for research in medicinal chemistry and organic synthesis. While detailed experimental data is currently lacking in the public domain, its structural similarity to the established drug phenelzine suggests it may possess interesting biological activities, particularly as a monoamine oxidase inhibitor. The proposed synthetic routes provide a starting point for its preparation in a laboratory setting. Further research is warranted to fully characterize its physicochemical properties, elucidate its pharmacological profile, and explore its potential as a therapeutic agent or a versatile chemical building block.
References
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Wikipedia. Phenelzine. [Link]
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PubChem. 3-Phenylpropylhydrazine. [Link]
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ChemBK. (3-phenylpropyl)hydrazine hydrochloride. [Link]
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Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
-
Wikipedia. Hydrazines. [Link]
-
PubChem. Phenelzine. [Link]
-
European Patent Office. 2-(3-Phenylpropyl)hydrazines, intermediates in and a process for the preparation thereof, and their use as medicaments. [Link]
Sources
- 1. 3-Phenylpropylhydrazine | C9H14N2 | CID 18809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chronic administration of the antidepressant-antipanic drug phenelzine and its N-acetylated analogue: effects on monoamine oxidase, biogenic amines, and alpha 2-adrenoreceptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iscientific.org [iscientific.org]
- 4. mdpi.com [mdpi.com]
